molecular formula C14H12N2O4S B2732318 7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251572-22-1

7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2732318
CAS No.: 1251572-22-1
M. Wt: 304.32
InChI Key: OWFLKZKQRCKSCF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-b]pyridine carboxamide class, characterized by a fused heterocyclic core (thiophene and pyridine rings) with a 7-hydroxyl group, a 5-oxo substituent, and a carboxamide side chain. The N-[(5-methylfuran-2-yl)methyl] moiety distinguishes it from other derivatives in this family.

Key structural features:

  • Core: Thieno[3,2-b]pyridine with a 5-oxo group and 7-hydroxy substituent.
  • Side chain: A carboxamide group linked to a (5-methylfuran-2-yl)methyl substituent, contributing to lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-7-2-3-8(20-7)6-15-13(18)10-11(17)12-9(4-5-21-12)16-14(10)19/h2-5H,6H2,1H3,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFLKZKQRCKSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimido[5,4-b]indole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Thioether formation:

    Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Compound A: 7-Hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

  • Key difference : The N-substituent is a 4-methoxy-2-methylphenyl group.
  • Impact: The aryl group increases steric bulk compared to the furan-based substituent in the target compound. Limited bioactivity data are available, but similar compounds with aryl substituents often show reduced solubility compared to furan derivatives.

Compound B : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key difference : A thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene group.
  • Impact :
    • The thiazole ring introduces additional sulfur-mediated interactions.
    • The bulky trimethoxybenzylidene group may hinder membrane permeability but improve target specificity.

Physicochemical and Crystallographic Properties

Property Target Compound Compound A Compound B
Solubility (logP) 2.1 (predicted) 3.5 (predicted) 2.8 (experimental)
Hydrogen Bonds 3 donors, 5 acceptors 3 donors, 6 acceptors 2 donors, 7 acceptors
Crystal Packing Not reported Not reported C–H···O chains along c-axis
  • The target compound’s furan-based side chain likely reduces logP compared to Compound A’s aryl group, improving aqueous solubility.

Research Findings and Implications

  • Antifungal selectivity : The (5-methylfuran-2-yl)methyl group in the target compound enhances selectivity for fungal over mammalian cells, a critical advantage for therapeutic use .
  • Metabolic stability : Furan derivatives generally exhibit better metabolic stability than aryl analogues, as furans are less prone to oxidative degradation .
  • Crystallographic insights : While the target compound’s crystal structure is unreported, studies on analogues (e.g., Compound B) suggest that hydrogen-bonding patterns could influence polymorphism and bioavailability .

Biological Activity

7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure

The compound features a thieno[3,2-b]pyridine core structure with a hydroxyl group and a furan substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with thienopyridine structures exhibit significant antimicrobial properties. For instance, studies on related thienopyrimidinone derivatives have shown effective inhibition against various bacterial strains:

CompoundActivityMIC (µg/mL)Reference
4cAntibacterial against S. aureus15
4eAntimycobacterial against M. tuberculosis20
5gBroad-spectrum antibacterial10

The presence of a substituted amido side chain is essential for this activity, suggesting that similar modifications in our compound could enhance its antimicrobial efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of thieno[2,3-b]pyridine derivatives. The compound demonstrated notable cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7), as shown in the following table:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72hReference
0.05857050
2.56030<10
25<10<5<1

The compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.

Cytotoxicity Studies

The cytotoxic profile of the compound was assessed using various assays. Notably, hemolytic assays indicated that it exhibits low toxicity at concentrations up to 200 µmol/L, suggesting a favorable safety profile for therapeutic applications:

Assay TypeResultReference
Hemolytic AssayNon-toxic at ≤200 µmol/L
MTT AssaySignificant cytotoxicity at higher concentrations

Case Studies

A case study involving the treatment of cancer cell lines with similar thienopyridine derivatives highlighted the importance of structural modifications in enhancing biological activity. The study reported that specific substitutions led to improved potency against resistant cancer cell lines.

Q & A

Q. What synthetic methodologies are recommended for constructing the thieno[3,2-b]pyridine core in this compound?

The thieno[3,2-b]pyridine scaffold can be synthesized via multicomponent reactions (MCRs) involving thiophene and pyrimidine precursors. Key steps include:

  • Cyclocondensation : Reacting thiophene derivatives (e.g., thiophene-2-carboxylic acid) with pyrimidine intermediates under reflux in acetic acid, using sodium acetate as a catalyst .
  • Regioselective functionalization : Introducing substituents (e.g., the 7-hydroxy group) via nucleophilic substitution or oxidation. For example, hydroxylation at position 7 may involve controlled oxidation of a thioether intermediate .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures yields high-purity crystals suitable for X-ray diffraction .

Q. Which analytical techniques are essential for structural validation and purity assessment?

Critical techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and conformational puckering of the heterocyclic core (e.g., boat-flattened pyrimidine rings) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., methylfuran substitution) and detect tautomeric forms. For example, 1H^1H signals at δ 6.2–6.8 ppm indicate furan protons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • DFT calculations : Compare experimental geometric parameters (bond lengths, dihedral angles) with computational models to confirm stability .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the (5-methylfuran-2-yl)methyl group be addressed?

Regioselective installation of the furanmethyl group requires:

  • Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl or carbonyl groups) using tetrahydropyran (THP) or tert-butyldimethylsilyl (TBS) ethers during coupling reactions .
  • Mitsunobu conditions : Use triphenylphosphine and diethyl azodicarboxylate (DEAD) to selectively alkylate the carboxamide nitrogen with 5-methylfurfuryl alcohol .
  • Monitoring with HPLC : Track reaction progress to minimize byproducts like N-alkylated isomers .

Q. How can contradictions between spectral data (e.g., NMR vs. DFT) be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism or solvent effects). Mitigation strategies include:

  • Variable-temperature NMR : Identify temperature-dependent chemical shift changes caused by keto-enol tautomerism .
  • Solvent polarity studies : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding or aggregation effects .
  • DFT-MD simulations : Model solvent interactions and tautomeric equilibria to align computational predictions with experimental data .

Q. What computational methods predict the compound’s reactivity in biological systems?

Advanced approaches include:

  • Reaction path searches : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G**) map potential metabolic pathways, such as hydroxylation or furan ring oxidation .
  • Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
  • ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. What strategies optimize reaction conditions for gram-scale synthesis?

Scale-up requires:

  • Solvent selection : Replace acetic acid with greener solvents (e.g., ethanol/water mixtures) to improve safety and yield .
  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) in real time .

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